molecular formula C12H22N4O B11744944 5-Amino-1-ethyl-N,N-dipropyl-1H-pyrazole-4-carboxamide

5-Amino-1-ethyl-N,N-dipropyl-1H-pyrazole-4-carboxamide

Cat. No.: B11744944
M. Wt: 238.33 g/mol
InChI Key: LWSKTLBRRDWXQI-UHFFFAOYSA-N
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Description

5-Amino-1-ethyl-N,N-dipropyl-1H-pyrazole-4-carboxamide: is a heterocyclic compound with a pyrazole core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of amino and carboxamide functional groups makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-ethyl-N,N-dipropyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound can be achieved through multi-step synthesis involving the use of high-purity reagents and catalysts. The process often includes steps such as cyclization, amination, and carboxamidation, with careful control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of more complex molecules with potential pharmaceutical applications .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .

Medicine: The compound is being investigated for its potential use in the treatment of cancer. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a promising lead compound .

Industry: In the industrial sector, 5-Amino-1-ethyl-N,N-dipropyl-1H-pyrazole-4-carboxamide is used in the synthesis of agrochemicals and other fine chemicals. Its versatility in chemical reactions makes it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Amino-1-ethyl-N,N-dipropyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to the suppression of cancer cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

  • 5-Amino-1-methyl-1H-pyrazole-4-carboxamide
  • 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide
  • 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester

Uniqueness: 5-Amino-1-ethyl-N,N-dipropyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and dipropyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for drug development .

Properties

Molecular Formula

C12H22N4O

Molecular Weight

238.33 g/mol

IUPAC Name

5-amino-1-ethyl-N,N-dipropylpyrazole-4-carboxamide

InChI

InChI=1S/C12H22N4O/c1-4-7-15(8-5-2)12(17)10-9-14-16(6-3)11(10)13/h9H,4-8,13H2,1-3H3

InChI Key

LWSKTLBRRDWXQI-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1=C(N(N=C1)CC)N

Origin of Product

United States

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